Cas no 1805567-16-1 (Methyl 4-chloro-2-cyano-5-formylbenzoate)

Methyl 4-chloro-2-cyano-5-formylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-chloro-2-cyano-5-formylbenzoate
-
- Inchi: 1S/C10H6ClNO3/c1-15-10(14)8-2-7(5-13)9(11)3-6(8)4-12/h2-3,5H,1H3
- InChI Key: GZVZETMNTGMQTF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C#N)C(C(=O)OC)=CC=1C=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 309
- XLogP3: 1.6
- Topological Polar Surface Area: 67.2
Methyl 4-chloro-2-cyano-5-formylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015009954-250mg |
Methyl 4-chloro-2-cyano-5-formylbenzoate |
1805567-16-1 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
Alichem | A015009954-1g |
Methyl 4-chloro-2-cyano-5-formylbenzoate |
1805567-16-1 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
Alichem | A015009954-500mg |
Methyl 4-chloro-2-cyano-5-formylbenzoate |
1805567-16-1 | 97% | 500mg |
863.90 USD | 2021-06-21 |
Methyl 4-chloro-2-cyano-5-formylbenzoate Related Literature
-
Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
Additional information on Methyl 4-chloro-2-cyano-5-formylbenzoate
Methyl 4-chloro-2-cyano-5-formylbenzoate: A Comprehensive Overview
Methyl 4-chloro-2-cyano-5-formylbenzoate, also known by its CAS number 1805567-16-1, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, material science, and pharmacology. This compound, characterized by its unique combination of functional groups—namely the chlorine, cyano, and formyl groups—exhibits a wide range of applications and properties that make it a valuable molecule in both academic and industrial research.
The structure of Methyl 4-chloro-2-cyano-5-formylbenzoate is based on a benzoic acid derivative, with the methyl group acting as an esterifying agent. The presence of the chlorine atom at the para position and the cyano group at the meta position introduces significant electronic effects, which influence the compound's reactivity and stability. The formyl group at the ortho position further enhances its potential for participation in various chemical reactions, such as nucleophilic additions and condensations.
Recent studies have highlighted the importance of Methyl 4-chloro-2-cyano-5-formylbenzoate in the synthesis of bioactive compounds. Researchers have utilized this compound as a key intermediate in the development of novel drugs targeting various diseases, including cancer and inflammatory disorders. Its ability to undergo multiple transformations makes it an ideal starting material for constructing complex molecular architectures.
In the realm of material science, Methyl 4-chloro-2-cyano-5-formylbenzoate has been explored for its potential in creating advanced polymers and materials with tailored properties. The compound's functional groups enable it to participate in polymerization reactions, leading to materials with enhanced mechanical strength, thermal stability, and conductivity. These attributes make it a promising candidate for applications in electronics, aerospace, and biomedical devices.
The cyano group in Methyl 4-chloro-2-cyano-5-formylbenzoate plays a pivotal role in its reactivity. It acts as an electron-withdrawing group, which can significantly influence the electronic environment of the molecule. This effect is particularly useful in catalytic processes, where it can enhance the activity of catalysts or facilitate specific reaction pathways. Recent advancements in catalytic chemistry have leveraged this property to develop more efficient catalysts for industrial applications.
The formyl group in this compound adds another layer of functionality by enabling participation in cross-coupling reactions—a cornerstone of modern organic synthesis. These reactions allow for the construction of complex molecules with high precision and efficiency. For instance, researchers have employed Methyl 4-chloro-2-cyano-5-formylbenzoate in Suzuki-Miyaura couplings to synthesize biologically active compounds with intricate structures.
From an environmental perspective, Methyl 4-chloro-2-cyano-5-formylbenzoate has been studied for its biodegradability and potential impact on ecosystems. Research indicates that under certain conditions, this compound can undergo microbial degradation, reducing its environmental footprint. This information is crucial for industries aiming to adopt more sustainable practices while utilizing this compound.
In conclusion, Methyl 4-chloro-2-cyano-5-formylbenzoate (CAS No: 1805567-16-1) stands out as a multifaceted organic compound with diverse applications across various scientific disciplines. Its unique combination of functional groups makes it an invaluable tool in organic synthesis, material science, and pharmacology. As research continues to uncover new possibilities for this compound, its role in advancing technology and medicine is expected to grow significantly.
1805567-16-1 (Methyl 4-chloro-2-cyano-5-formylbenzoate) Related Products
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)


